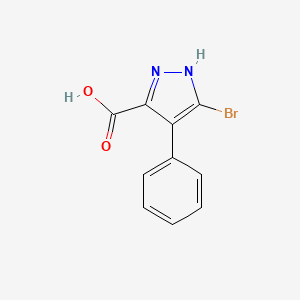
5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H7BrN2O2 . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound often involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular weight of this compound is 267.08 . The InChI code for this compound is 1S/C10H7BrN2O2/c11-9-7 (6-4-2-1-3-5-6)8 (10 (14)15)12-13-9/h1-5H, (H,12,13) (H,14,15) .Chemical Reactions Analysis
Pyrazole derivatives like this compound can undergo various chemical reactions. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 221-223 degrees Celsius .Applications De Recherche Scientifique
Versatile Precursors for Pyrazoles
5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been explored as versatile precursors for the synthesis of various pyrazole derivatives. Martins et al. (2013) demonstrated that brominated trihalomethylenones could be used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other derivatives through cyclocondensation reactions, showcasing their utility in the development of compounds with potential pharmaceutical applications (Martins et al., 2013).
Structural and Spectral Investigations
In-depth structural and spectral investigations of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their chemical properties better. Viveka et al. (2016) combined experimental and theoretical studies to characterize these compounds, providing insights into their potential applications in various scientific domains (Viveka et al., 2016).
Antiproliferative Agents
The pyrazole moiety is significant in pharmaceutical and medicinal chemistry due to its potential antiproliferative properties. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against cancer cell lines, highlighting the potential of these compounds in developing new treatments for leukemia and breast cancer (Ananda et al., 2017).
Nonlinear Optical Materials
Pyrazole derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, have been investigated for their optical nonlinearity, indicating their potential as candidates for optical limiting applications. Chandrakantha et al. (2013) found that certain compounds exhibit maximum nonlinearity, suggesting their use in developing new materials for optical applications (Chandrakantha et al., 2013).
Tautomerism Studies
The study of tautomerism in pyrazole derivatives, such as 4-bromo substituted 1H-pyrazoles, provides insights into their chemical behavior. Trofimenko et al. (2007) explored the tautomerism of these compounds in both solid-state and solution, contributing to a deeper understanding of their chemical properties and potential applications (Trofimenko et al., 2007).
Safety and Hazards
Orientations Futures
The future directions in the research and application of 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid could involve exploring its potential biological activities. For instance, some pyrazole derivatives have shown antifungal activities . Additionally, advancements in the synthesis methods, such as the development of more benign oxidation protocols , could also be a focus of future research.
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit Factor XIa, a key enzyme in the coagulation cascade .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
5-bromo-4-phenyl-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOAGLKDUNALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2967962.png)
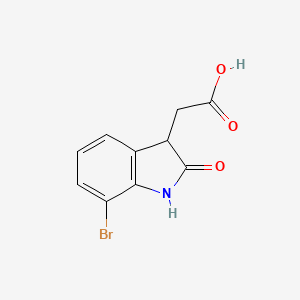
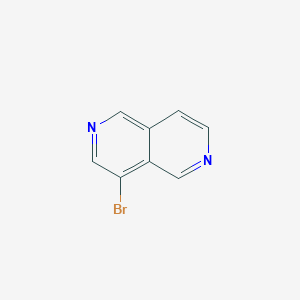
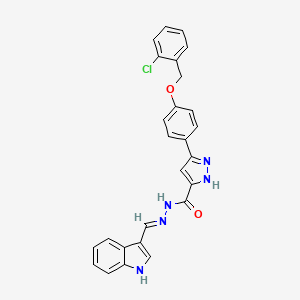
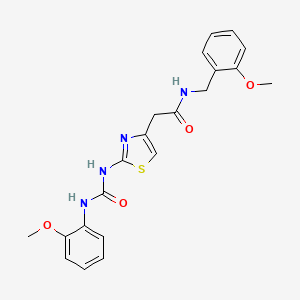
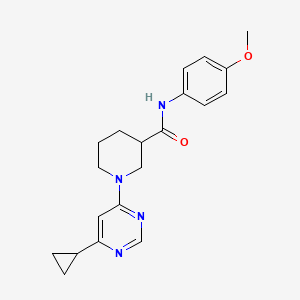
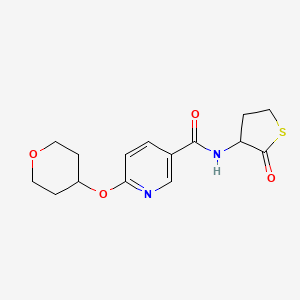


![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)
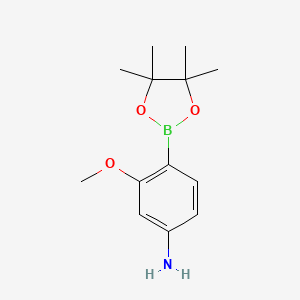
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

